molecular formula C26H33N3O2 B6043201 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one

Cat. No.: B6043201
M. Wt: 419.6 g/mol
InChI Key: SESDAWWRRRWAPY-UHFFFAOYSA-N
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Description

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an azepane ring, a piperazine ring, and a diphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of azepane derivatives with piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to heating and stirring to ensure complete conversion of the reactants to the desired product. Purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(azepan-1-yl)-2-oxoethyl]amino}oxolan-2-one
  • 3-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid
  • 3-[2-(azepan-1-yl)-2-oxoethyl]-3H-2-benzofuran-1-one

Uniqueness

Compared to similar compounds, 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that make it particularly valuable in certain applications.

Properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c30-25(28-16-9-1-2-10-17-28)19-24-26(31)27-15-18-29(24)20-23(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,23-24H,1-2,9-10,15-20H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESDAWWRRRWAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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